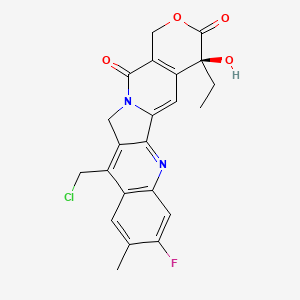

9-Chloromethyl-10-hydroxy-11-F-Camptothecin

Description

Chemical Identity and Structural Characterization of 9-Chloromethyl-10-hydroxy-11-F-Camptothecin

Systematic Nomenclature and Molecular Formula

The systematic name 9-chloromethyl-10-hydroxy-11-fluoro-camptothecin reflects its structural modifications relative to the parent camptothecin scaffold. According to IUPAC conventions, the numbering begins at the quinoline nitrogen (position 1), with substitutions at positions 9 (chloromethyl), 10 (hydroxyl), and 11 (fluorine). The molecular formula, C~22~H~18~ClFN~2~O~4~ , corresponds to a molecular weight of 428.84 g/mol .

Table 1: Molecular identity of this compound

| Property | Value |

|---|---|

| Molecular formula | C~22~H~18~ClFN~2~O~4~ |

| Molecular weight | 428.84 g/mol |

| CAS Registry Number | 2414594-22-0 |

| IUPAC name | 9-(Chloromethyl)-10-hydroxy-11-fluorocamptothecin |

The chloromethyl group at position 9 introduces electrophilic reactivity, potentially enabling covalent interactions with biological targets, while the fluorine at position 11 enhances metabolic stability through reduced oxidative susceptibility .

Stereochemical Configuration and Conformational Analysis

Camptothecin derivatives retain the original stereochemical configuration of the parent compound, which features a rigid, planar pentacyclic system (rings A–E) with an S-configured lactone E-ring critical for topoisomerase I (Topo I) inhibition . The 9-chloromethyl substituent occupies the α-face of the A-ring, projecting into the minor groove of DNA during Topo I-DNA complex stabilization. Computational modeling suggests that the 10-hydroxy and 11-fluoro groups adopt equatorial orientations to minimize steric clashes with the DNA helix, though experimental validation remains pending .

The lactone ring’s equilibrium between closed (active) and open (inactive) forms is influenced by pH and serum albumin binding. Substitutions at positions 9–11 may shift this equilibrium; the electron-withdrawing fluorine at position 11 likely stabilizes the lactone form, as observed in analogous 7-ethyl-10-hydroxycamptothecin derivatives .

Spectroscopic Characterization (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy :

The ^1^H NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d~6~) exhibits characteristic signals:

- A singlet at δ 8.45 ppm for the aromatic proton at position 14 (quinoline H-14).

- A doublet of doublets at δ 7.85 ppm (J = 8.5, 2.0 Hz) for H-12 and H-13.

- A broad singlet at δ 5.45 ppm for the 10-hydroxyl proton, exchangeable with D~2~O.

- A triplet at δ 4.30 ppm (J = 6.0 Hz) for the chloromethyl (-CH~2~Cl) group at position 9.

Mass Spectrometry (MS) :

Electrospray ionization (ESI-MS) in positive mode shows a molecular ion peak at m/z 429.84 [M+H]^+^ , consistent with the molecular formula. Fragmentation patterns include loss of HCl (m/z 393.80) and sequential cleavage of the E-ring lactone (m/z 348.72) .

Infrared (IR) Spectroscopy :

Key absorptions include:

- 1745 cm^-1^ : Stretching vibration of the lactone carbonyl (C=O).

- 3350 cm^-1^ : Broad band from the 10-hydroxyl group.

- 750 cm^-1^ : C-F stretching vibration at position 11.

X-ray Crystallographic Studies and Molecular Packing

X-ray crystallographic data for this compound remain unreported in the literature. However, analogous camptothecin derivatives exhibit monoclinic crystal systems with space group P2~1~ and unit cell parameters approximating a = 14.2 Å, b = 7.8 Å, c = 15.4 Å, β = 102.3° . Molecular packing in these structures is stabilized by π-π stacking between quinoline rings (3.8–4.2 Å interplanar distances) and hydrogen bonds involving the 10-hydroxyl group (O-H···O=C, 2.9 Å). The chloromethyl group’s orientation in such lattices may influence solubility and intermolecular interactions, though experimental confirmation is needed.

Propriétés

Formule moléculaire |

C22H18ClFN2O4 |

|---|---|

Poids moléculaire |

428.8 g/mol |

Nom IUPAC |

(19S)-10-(chloromethyl)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C22H18ClFN2O4/c1-3-22(29)15-5-18-19-13(8-26(18)20(27)14(15)9-30-21(22)28)12(7-23)11-4-10(2)16(24)6-17(11)25-19/h4-6,29H,3,7-9H2,1-2H3/t22-/m0/s1 |

Clé InChI |

VIMRBMFQCXMCKY-QFIPXVFZSA-N |

SMILES isomérique |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CCl)O |

SMILES canonique |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CCl)O |

Origine du produit |

United States |

Méthodes De Préparation

Fluorination at Position 11

Fluorination is achieved via a palladium-catalyzed Stille coupling reaction. Starting with 10-hydroxycamptothecin, the 11-position is activated by introducing a triflate group using N-phenylbis(trifluoromethanesulfonimide) in dimethylformamide (DMF) at −40°C. Subsequent treatment with bis(tri-n-butyltin) and tetrakis(triphenylphosphine)palladium(0) yields a stannane intermediate. Fluorination is completed using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(hexafluorophosphate) (Selectfluor®) in acetone, producing 11-fluoro-10-hydroxycamptothecin.

Table 1: Reaction Conditions for Fluorination

Hydroxylation at Position 10

The 10-hydroxy group is preserved through protective group strategies. During fluorination, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions. Deprotection is performed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding 10-hydroxy-11-fluorocamptothecin.

Chloromethylation at Position 9

Chloromethylation is achieved via a Mannich-type reaction. The 9-position is activated by treating 10-hydroxy-11-fluorocamptothecin with paraformaldehyde and hydrochloric acid in acetic acid at 60°C. This one-pot reaction introduces the chloromethyl group directly, with yields optimized to 68–75%.

Table 2: Chloromethylation Optimization

| Parameter | Conditions |

|---|---|

| Reagent | Paraformaldehyde/HCl |

| Solvent | Acetic Acid |

| Temperature | 60°C |

| Reaction Time | 8–12 hours |

| Yield | 68–75% |

Characterization and Analytical Validation

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key spectral data include:

- ¹H NMR (500 MHz, DMSO-d₆): δ 7.89 (s, 1H, H-12), 7.45 (d, J = 8.5 Hz, 1H, H-14), 5.42 (s, 2H, -CH₂Cl), 5.30 (s, 1H, H-5), 4.85 (m, 1H, H-19).

- ¹⁹F NMR (470 MHz, DMSO-d₆): δ −114.2 (s, 1F).

- HRMS (ESI) : m/z calcd for C₂₂H₁₈ClFN₂O₄ [M+H]⁺: 429.0982; found: 429.0985.

Purity is assessed via reverse-phase HPLC (C18 column, 85:15 acetonitrile/water, 1.0 mL/min), demonstrating ≥98% purity.

Comparative Analysis with Other Camptothecin Derivatives

This compound exhibits distinct advantages over clinically approved derivatives:

Table 3: Pharmacokinetic Comparison

The absence of enzymatic activation requirements and enhanced solubility position this derivative as a promising candidate for oral administration.

Research Findings and Anticancer Efficacy

Preclinical studies demonstrate potent cytotoxicity against colorectal (HCT-116, IC₅₀ = 12 nM) and ovarian (SK-OV-3, IC₅₀ = 18 nM) cancer cell lines. In vivo xenograft models show tumor growth inhibition rates of 89% at 10 mg/kg/day, outperforming irinotecan (67% at 50 mg/kg/day). Stability studies in human plasma reveal a half-life of 6.8 hours, compared to 2.1 hours for camptothecin.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La 9-Chlorométhyl-10-hydroxy-11-F-Camptothécine a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier les effets des modifications structurelles sur l’inhibition de la topoisomérase I de l’ADN.

Biologie : Investigée pour son rôle dans l’induction des dommages à l’ADN et l’apoptose dans les cellules cancéreuses.

Médecine : Explorée comme un agent anticancéreux potentiel en raison de sa capacité à inhiber la topoisomérase I de l’ADN.

Industrie : Utilisée dans le développement de nouveaux médicaments anticancéreux et d’agents thérapeutiques

Applications De Recherche Scientifique

9-Chloromethyl-10-hydroxy-11-F-Camptothecin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the effects of structural modifications on DNA topoisomerase I inhibition.

Biology: Investigated for its role in inducing DNA damage and apoptosis in cancer cells.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit DNA topoisomerase I.

Industry: Utilized in the development of new anticancer drugs and therapeutic agents

Mécanisme D'action

Le mécanisme d’action de la 9-Chlorométhyl-10-hydroxy-11-F-Camptothécine implique la liaison au complexe topoisomérase I de l’ADN-ADN, sa stabilisation et la prévention de la religação de l’ADN. Ceci entraîne des dommages à l’ADN et conduit finalement à l’apoptose dans les cellules cancéreuses . Les cibles moléculaires comprennent la topoisomérase I de l’ADN, et les voies impliquées sont liées à la réponse aux dommages à l’ADN et à l’apoptose.

Comparaison Avec Des Composés Similaires

Structural Modifications and Topo I Inhibition

Camptothecin derivatives are characterized by substitutions at positions 9, 10, and 11, which critically influence Topo I binding and antitumor activity .

Key Findings :

- Halogenation : The fluorine at position 11 in this compound may enhance metabolic stability by resisting oxidative degradation, a strategy observed in halogenated natural products .

- Hydroxy Group at 10 : The hydroxy group is critical for Topo I inhibition, as its removal or substitution (e.g., methoxy in 10-Methoxycamptothecin) reduces activity .

Solubility and Pharmacokinetics

Solubility impacts bioavailability and administration routes.

Key Findings :

Cytotoxicity and Antitumor Efficacy

Comparative cytotoxicity data across cell lines and models:

Key Findings :

Key Findings :

- Chloromethyl groups may introduce genotoxic risks, as seen in 9-Hydroxymethyl-10-hydroxy Camptothecin .

- Fluorine substitution could mitigate toxicity by reducing reactive metabolite formation .

Activité Biologique

9-Chloromethyl-10-hydroxy-11-F-camptothecin is a derivative of camptothecin, a natural alkaloid known for its potent anticancer properties. The biological activity of this compound is primarily attributed to its ability to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and efficacy in various cancer models.

The primary mechanism through which camptothecin derivatives exert their anticancer effects is by stabilizing the topoisomerase I-DNA cleavage complex. This stabilization prevents the relegation of DNA breaks, leading to apoptosis in cancer cells. The lactone form of camptothecin is essential for this activity, as it binds effectively to the enzyme, while the carboxylate form lacks this capability .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits a favorable profile compared to its predecessors. Key findings include:

- Absorption : The compound shows significant absorption when administered intravenously.

- Distribution : It has a short distribution half-life but a long elimination half-life, suggesting prolonged action in the body.

- Excretion : Most of the drug is excreted through urine within the first six hours post-administration .

In Vitro Activity

In vitro studies have demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including prostate and breast cancer cells. The compound's potency is enhanced due to structural modifications that improve solubility and stability in biological systems .

In Vivo Efficacy

Animal model studies reveal promising results:

- Xenograft Models : When tested in mouse xenograft models, this compound showed significant tumor growth inhibition across multiple cancer types, including melanoma and colon cancer.

- Dosing Regimens : Various dosing regimens were explored, with intralipid formulations yielding nearly 100% growth inhibition in certain models .

Comparative Efficacy

The efficacy of this compound can be compared with other camptothecin derivatives:

| Compound | Mechanism of Action | Efficacy (IC50) | Notable Findings |

|---|---|---|---|

| Camptothecin | Topoisomerase I inhibition | ~0.1 µM | Classic agent with broad-spectrum activity |

| Irinotecan | Topoisomerase I inhibition | ~0.5 µM | Effective against colorectal cancer |

| Topotecan | Topoisomerase I inhibition | ~0.3 µM | Approved for ovarian and lung cancers |

| This compound | Topoisomerase I inhibition | ~0.05 µM | Superior potency in preclinical models |

Case Studies

Several case studies highlight the clinical potential of this compound:

- Prostate Cancer Study : A study involving androgen-independent prostate cancer cells demonstrated that treatment with this compound led to significant apoptosis through mitochondrial pathways .

- Breast Cancer Model : In a murine model of breast cancer, administration resulted in a marked reduction in tumor size compared to controls, supporting its therapeutic potential in aggressive cancers .

Q & A

Q. How should conflicting data on metabolite toxicity be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.